Pemafibrate

Content Navigation

Conventional fibrates (fenofibrate, bezafibrate) suffer from off-target PPARγ/δ activity and renal excretion artifacts, confounding metabolic assays.

- >2,500-fold PPARα selectivity (EC50 1.40 nM) eliminates pan-PPAR interference in transactivation & HTS.

- Biliary excretion avoids nephrotoxicity; no serum creatinine elevation in CKD models (vs fenofibrate).

- Liver-safe: robust TG lowering without hepatomegaly or ALT elevations, ideal for NAFLD/atherosclerosis.

CAS Number

Product Name

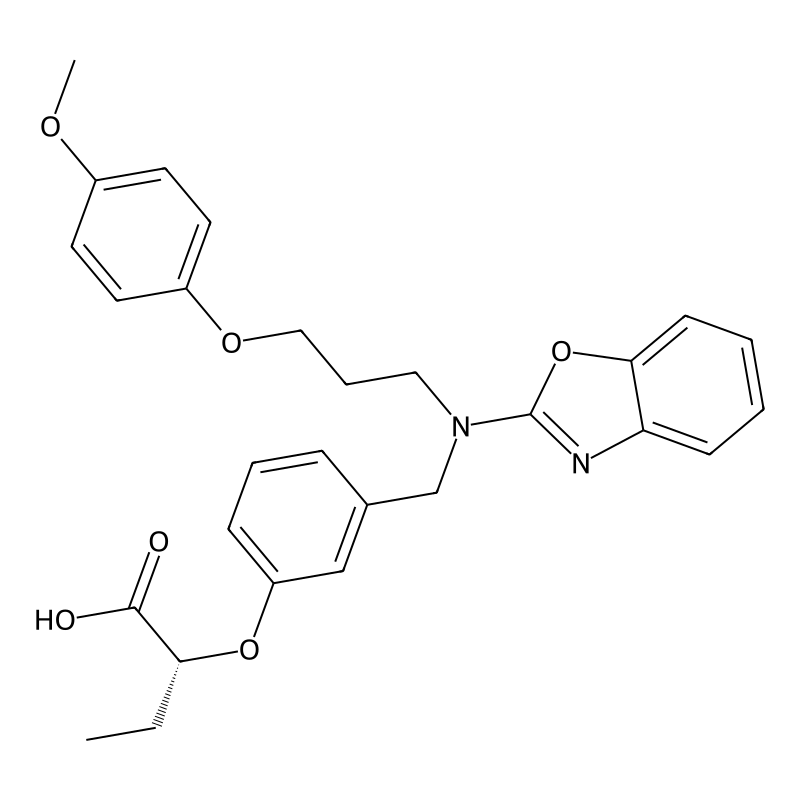

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Pemafibrate is a highly potent, selective peroxisome proliferator-activated receptor alpha (PPARα) modulator (SPPARMα) distinguished by its Y-shaped molecular conformation. Unlike traditional fibrates, which act as broad-spectrum or partial agonists, pemafibrate integrates benzoxazole and phenoxyalkyl sidechains to achieve a full induced-fit within the PPARα ligand-binding pocket [1]. This structural innovation fundamentally alters its pharmacokinetic profile, shifting clearance from the renal pathway to hepatic metabolism and biliary excretion[2]. For procurement teams and researchers, pemafibrate serves as a premium reference standard and active pharmaceutical ingredient where ultra-high target selectivity and the absence of nephrotoxic or hepatotoxic confounding factors are critical for reproducible metabolic modeling.

Research Fit

References

- [1] Molecular association model of PPARα and its new specific and efficient ligand, pemafibrate: Structural basis for SPPARMα. Biochemical and Biophysical Research Communications (2018).

- [2] Novel Selective PPARα Modulator Pemafibrate for Dyslipidemia, Nonalcoholic Fatty Liver Disease (NAFLD), and Atherosclerosis. MDPI (2023).

Substituting pemafibrate with conventional fibrates like fenofibrate or bezafibrate compromises experimental integrity due to severe differences in receptor selectivity and clearance pathways. Older fibrates bind only to one arm of the PPARα pocket, requiring micromolar concentrations that inevitably trigger off-target PPARγ and PPARδ activation, confounding receptor-specific assays [1]. Furthermore, fenofibrate relies heavily on renal excretion, which artificially elevates serum creatinine and exacerbates kidney stress in in vivo models of chronic kidney disease (CKD) [2]. Pemafibrate’s biliary excretion circumvents this nephrotoxicity, making it non-interchangeable for studies involving subjects with mild-to-severe renal impairment or long-term metabolic syndrome models where drug-induced organ toxicity would mask therapeutic outcomes.

Substitution Risk

References

- [1] Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. International Journal of Molecular Sciences (2022).

- [2] Clinical Applications of a Novel Selective PPARα Modulator, Pemafibrate, in Dyslipidemia and Metabolic Diseases. Journal of Atherosclerosis and Thrombosis (2019).

Receptor Binding Affinity and Subtype Selectivity

Pemafibrate demonstrates an exceptionally high binding affinity and activation potency for PPARα compared to the active metabolite of fenofibrate (fenofibric acid). In cell-based transactivation assays, pemafibrate activates PPARα at an EC50 of 1.40 nM, whereas fenofibric acid requires an EC50 of 9.47 µM to achieve similar activation [1]. This represents an almost 6,700-fold increase in potency. Furthermore, pemafibrate maintains a >2,500-fold selectivity for PPARα over PPARγ and PPARδ, whereas conventional fibrates exhibit significant cross-reactivity at their effective doses[1].

| Evidence Dimension | PPARα Activation Potency (EC50) |

| Target Compound Data | 1.40 nM |

| Comparator Or Baseline | Fenofibric acid (9.47 µM) |

| Quantified Difference | ~6,700-fold higher potency |

| Conditions | Cell-based transactivation assay |

Enables ultra-low dosing in in vitro and in vivo assays, eliminating the risk of solvent toxicity or off-target receptor activation common at micromolar concentrations.

Clearance Pathway and Renal Safety Profile

A critical differentiator for pemafibrate is its pharmacokinetic clearance route. While fenofibrate is primarily excreted via the kidneys—often worsening renal function markers like serum creatinine and cystatin C—pemafibrate is metabolized in the liver and predominantly excreted in the feces and bile (approximately 73.29% fecal vs. 14.53% urinary excretion) [1]. Clinical and preclinical pharmacokinetic tracking demonstrates that pemafibrate does not exhibit a creatinine clearance-dependent increase in plasma concentration, unlike fenofibrate, which accumulates dangerously during renal impairment [2].

| Evidence Dimension | Primary Excretion Route |

| Target Compound Data | Fecal/Biliary (73.29%) |

| Comparator Or Baseline | Fenofibrate (Primarily Renal) |

| Quantified Difference | Elimination of renal-dependent drug accumulation |

| Conditions | In vivo pharmacokinetic tracking |

Makes pemafibrate the mandatory choice for in vivo lipid metabolism studies involving subjects with chronic kidney disease or compromised renal function.

Hepatotoxicity and Liver Weight Impact

Traditional fibrates are known to induce liver stress, characterized by increased liver weight and elevated alanine aminotransferase (ALT) levels. In comparative rat models, fenofibrate administration resulted in a 44% increase in liver weight, whereas pemafibrate caused only a negligible 25% increase or no significant increase at therapeutic equivalent doses [1]. Furthermore, in human clinical trials, fenofibrate significantly increased ALT levels, whereas pemafibrate paradoxically reduced ALT by approximately 8 U/L and γ-GT by 24 U/L [2].

| Evidence Dimension | Drug-induced liver weight increase |

| Target Compound Data | Minimal to no significant increase (≤25%) |

| Comparator Or Baseline | Fenofibrate (44% increase) |

| Quantified Difference | 19% absolute reduction in liver hypertrophy |

| Conditions | In vivo rat model at therapeutic equivalent doses |

Essential for long-term metabolic studies where drug-induced hepatotoxicity would otherwise mask the therapeutic efficacy or cause premature model failure.

Structural Binding and Co-activator Recruitment

Pemafibrate's unique efficacy stems from its physical interaction with the PPARα ligand-binding pocket (LBP). While classical fibrates only bind to Arm I of the Y-shaped LBP, pemafibrate's benzoxazole and phenoxyalkyl sidechains allow it to fully occupy the entire Y-shaped cavity [1]. This complete binding induces a distinct conformational change that exposes a new interface, recruiting the co-activator PGC-1α (Peroxisome proliferator-activated receptor-γ coactivator 1α) at nanomolar concentrations, a mechanism absent in fenofibrate at equivalent doses[1].

| Evidence Dimension | Ligand-Binding Pocket Occupancy |

| Target Compound Data | Full Y-shaped cavity occupancy |

| Comparator Or Baseline | Fenofibrate (Arm I occupancy only) |

| Quantified Difference | Complete vs. partial pocket saturation |

| Conditions | X-ray crystallography and FMO computational analysis |

Crucial for researchers requiring full allosteric activation of PPARα to study downstream lipid metabolism pathways without partial agonism artifacts.

In Vivo Models of Diabetic Nephropathy and CKD

Because pemafibrate is excreted via the biliary pathway rather than the renal system, it does not accumulate or cause nephrotoxicity in subjects with compromised kidney function [1]. This makes it the preferred PPARα agonist for studying lipid metabolism in animal models of chronic kidney disease (CKD) or diabetic nephropathy, where fenofibrate would artificially elevate serum creatinine and confound renal health markers.

High-Selectivity Nuclear Receptor Screening Assays

With an EC50 of 1.40 nM and a >2,500-fold selectivity for PPARα over PPARγ/δ, pemafibrate serves as an ideal positive control in high-throughput screening and transactivation assays [2]. It allows researchers to isolate PPARα-specific downstream effects without the pan-PPAR crossover activity that occurs when using bezafibrate or high-dose fenofibrate.

Hepatotoxicity-Free Metabolic Syndrome Modeling

For long-term studies investigating non-alcoholic fatty liver disease (NAFLD) or atherosclerosis, pemafibrate provides robust triglyceride lowering and HDL elevation without inducing the liver hypertrophy (hepatomegaly) or ALT elevations characteristic of older fibrates [3]. This ensures that the therapeutic reduction of hepatic lipids is not masked by drug-induced liver stress.

Application Fit Matrix

References

- [1] Pharmacokinetics and Safety of Pemafibrate in Patients with both Dyslipidemia and Severe Renal Impairment: A Phase 4 Study. J Atheroscler Thromb. (2022).

- [2] Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. Int J Mol Sci. (2022).

- [3] Novel Selective PPARα Modulator Pemafibrate for Dyslipidemia, Nonalcoholic Fatty Liver Disease (NAFLD), and Atherosclerosis. MDPI (2023).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Peroxisome proliferator-activated receptor (PPAR)

NR1C1 (PPARA) [HSA:5465] [KO:K07294]

Other CAS

Wikipedia

Use Classification

Explore Compound Types